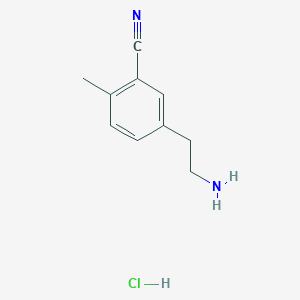

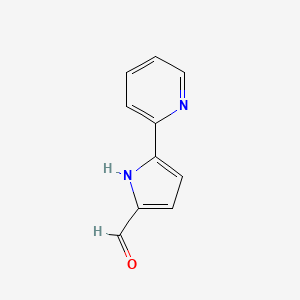

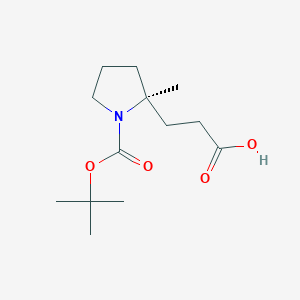

![molecular formula C8H16N2 B2719654 (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1638744-57-6](/img/structure/B2719654.png)

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-8A-methyloctahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

Pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . In one study, three pyrrolopyrazine derivatives were synthesized from 2-bromo-5-methoxypyrazine and propargyl amines or ethers through a Pd-catalyzed intermolecular cycloisomerization strategy .Molecular Structure Analysis

Pyrrolopyrazine, the parent compound of “®-8A-methyloctahydropyrrolo[1,2-a]pyrazine”, is a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation . The presence of nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .Physical And Chemical Properties Analysis

Pyrazine, the parent compound of “®-8A-methyloctahydropyrrolo[1,2-a]pyrazine”, is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Scientific Research Applications

Synthesis and Catalysis

A study by Rostovskii et al. (2017) presents a switchable synthesis method for producing pyrroles and pyrazines, indicating a versatile approach in organic chemistry that could potentially involve compounds like (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine (Rostovskii, et al., 2017). Ryu et al. (2015) developed a synthesis route for trisubstituted pyrazines, showcasing the application of rhodium-catalyzed reactions, which could be relevant to the synthesis or modification of similar compounds (Ryu, Baek, & Lee, 2015).

Optoelectronic Materials

Meti et al. (2017) report on the synthesis of dipyrrolopyrazine derivatives, investigating their optical and thermal properties for optoelectronic applications. This research highlights the potential use of pyrazine derivatives in developing materials for electronic devices (Meti, Lee, Yang, & Gong, 2017).

Food Science

Yu et al. (2021) discuss the control strategies of pyrazines generation from the Maillard reaction, a key process in food science that affects flavor profiles. This work suggests the relevance of understanding pyrazine formation to enhance or control flavors in food products (Yu, Zhang, Yang, Xie, Guo, Yao, & Zhou, 2021).

Pharmaceutical Applications

While direct studies on (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine were not highlighted in the search results, research on pyrazine derivatives in pharmaceutical contexts is abundant. For example, Negoro et al. (1998) synthesized a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives evaluated as aldose reductase inhibitors, indicating the therapeutic potential of similar compounds (Negoro, Murata, Ueda, Fujitani, Ono, Kuromiya, Komiya, Suzuki, & Matsumoto, 1998).

Safety And Hazards

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGPAUBAGCJNHI-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCN1CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B2719571.png)

![2-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2719573.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)

![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)

![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)